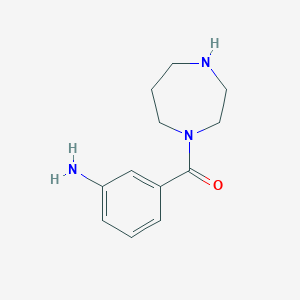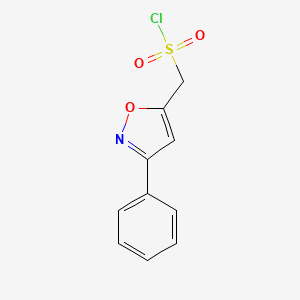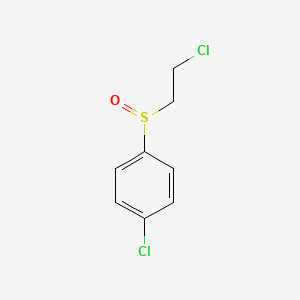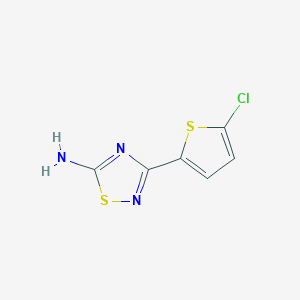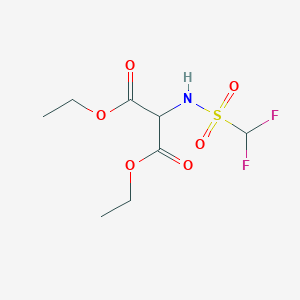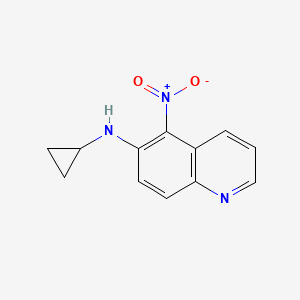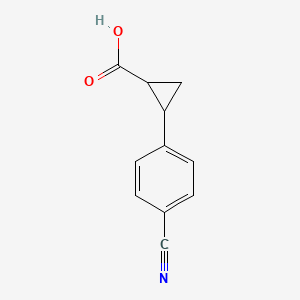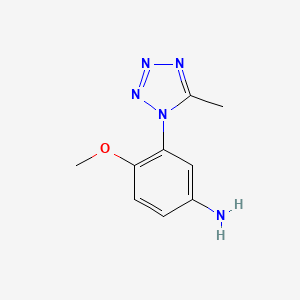![molecular formula C15H15ClN2O3S B1452276 Ethyl-2-Amino-5-[(2-Chlorphenyl)carbamoyl]-4-methylthiophen-3-carboxylat CAS No. 1159694-98-0](/img/structure/B1452276.png)
Ethyl-2-Amino-5-[(2-Chlorphenyl)carbamoyl]-4-methylthiophen-3-carboxylat
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information available on the synthesis of “Ethyl 2-amino-5-[(2-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate”, thiophene derivatives are typically synthesized through condensation reactions such as the Gewald reaction, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its empirical formula, molecular weight, and storage conditions. For “Ethyl 2-amino-5-[(2-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate”, the empirical formula is C15H15ClN2O3S, the molecular weight is 338.81, and it should be stored in a dark place .
Wissenschaftliche Forschungsanwendungen
Antivirene Anwendungen
Ethyl-2-Amino-5-[(2-Chlorphenyl)carbamoyl]-4-methylthiophen-3-carboxylat: Derivate wurden auf ihre antiviralen Eigenschaften untersucht. Strukturell verwandte Verbindungen zu diesem Molekül haben eine inhibitorische Aktivität gegen Influenza A und andere Viren gezeigt . Die Fähigkeit, die Virusreplikation zu stören, macht diese Verbindungen zu potenziellen Kandidaten für die Entwicklung neuer antiviraler Medikamente.
Entzündungshemmende Anwendungen
Das entzündungshemmende Potenzial von Indolderivaten, die ein ähnliches Strukturmotiv wie unsere Zielverbindung aufweisen, wurde dokumentiert . Diese Verbindungen können entzündungshemmende Signalwege modulieren, was darauf hindeutet, dass This compound ein wertvoller Leitverbindung für die Entwicklung neuer entzündungshemmender Wirkstoffe sein könnte.
Antikrebsanwendungen
Es wurde festgestellt, dass Indolderivate, die strukturell mit der betreffenden Verbindung verwandt sind, Antikrebsaktivitäten besitzen . Dies legt nahe, dass unsere Verbindung auch ähnliche Eigenschaften aufweisen kann und zur Synthese potenzieller Chemotherapeutika verwendet werden könnte.
Antimikrobielle Anwendungen
Thiophenderivate, zu denen die Kernstruktur unserer Verbindung gehört, haben eine signifikante antimikrobielle Aktivität gezeigt . Diese Aktivität ist insbesondere gegen eine Reihe von Bakterienarten bemerkenswert, was diese Verbindungen für die weitere Forschung als potenzielle Antibiotika interessant macht.
Antidiabetische Anwendungen
Verbindungen, die den Thiophenring enthalten, wurden als potenzielle Antidiabetika identifiziert . Die strukturelle Ähnlichkeit deutet darauf hin, dass This compound auf seine Nützlichkeit bei der Behandlung von Diabetes untersucht werden könnte.
Antitumoranwendungen
Thiophenderivate sind dafür bekannt, Antitumoreigenschaften aufzuweisen . Das Vorhandensein des Thiophenteils in This compound weist darauf hin, dass es auch als Antitumormittel Potenzial haben könnte, was weitere Untersuchungen in der onkologischen Forschung rechtfertigt.
Safety and Hazards
The safety and hazards of a compound are typically determined by its hazard statements. For “Ethyl 2-amino-5-[(2-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate”, the hazard statements are H302 - H413, indicating that it is harmful if swallowed and may cause long lasting harmful effects to aquatic life .
Eigenschaften
IUPAC Name |
ethyl 2-amino-5-[(2-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-3-21-15(20)11-8(2)12(22-13(11)17)14(19)18-10-7-5-4-6-9(10)16/h4-7H,3,17H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXFMDLPXNTRBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



